molecular formula C7H14O2S B102977 3-Propan-2-ylthiolane 1,1-dioxide CAS No. 17113-61-0

3-Propan-2-ylthiolane 1,1-dioxide

Cat. No. B102977
CAS RN: 17113-61-0
M. Wt: 162.25 g/mol
InChI Key: KEIWCJFRHAPCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propan-2-ylthiolane 1,1-dioxide is a chemical compound that has been of interest to researchers due to its unique properties. It is also known as 3-isopropylthiolane 1,1-dioxide and is a cyclic sulfone. The compound has been used in various scientific research applications due to its ability to act as a chiral auxiliary and its potential to be used in the synthesis of biologically active compounds.

Mechanism Of Action

The mechanism of action of 3-Propan-2-ylthiolane 1,1-dioxide is not fully understood. However, it is believed that the compound acts as a chiral auxiliary by coordinating with the substrate and directing the reaction to produce a single enantiomer.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 3-Propan-2-ylthiolane 1,1-dioxide. However, studies have shown that the compound is relatively stable and does not exhibit any significant toxicity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Propan-2-ylthiolane 1,1-dioxide in lab experiments is its ability to act as a chiral auxiliary. This property makes it useful in the synthesis of various biologically active compounds. However, the compound is relatively expensive and can be challenging to synthesize in large quantities.

Future Directions

There are several future directions for research involving 3-Propan-2-ylthiolane 1,1-dioxide. One area of interest is the development of new synthetic methodologies that utilize the compound as a chiral auxiliary. Another area of interest is the investigation of the compound's potential as a drug candidate. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in drug discovery.

Synthesis Methods

The synthesis of 3-Propan-2-ylthiolane 1,1-dioxide can be achieved through several methods. One of the most common methods is the reaction of 3-chloropropanesulfonic acid with sodium sulfite. This reaction results in the formation of the cyclic sulfone. Other methods include the reaction of 3-chloropropanesulfonic acid with sodium thiosulfate or the reaction of 3-chloropropanesulfonic acid with sodium sulfide.

Scientific Research Applications

3-Propan-2-ylthiolane 1,1-dioxide has been used in various scientific research applications. One of the most significant applications is its use as a chiral auxiliary in asymmetric synthesis. The compound has been shown to be an effective chiral auxiliary in the synthesis of various biologically active compounds, including amino acids and peptides.

properties

CAS RN

17113-61-0

Product Name

3-Propan-2-ylthiolane 1,1-dioxide

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

3-propan-2-ylthiolane 1,1-dioxide

InChI

InChI=1S/C7H14O2S/c1-6(2)7-3-4-10(8,9)5-7/h6-7H,3-5H2,1-2H3

InChI Key

KEIWCJFRHAPCIO-UHFFFAOYSA-N

SMILES

CC(C)C1CCS(=O)(=O)C1

Canonical SMILES

CC(C)C1CCS(=O)(=O)C1

synonyms

Thiophene, tetrahydro-3-isopropyl-, 1,1-dioxide (8CI)

Origin of Product

United States

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